Product packaging for 2-Chloro-8-methoxy-10H-phenothiazine(Cat. No.:CAS No. 17800-09-8)

2-Chloro-8-methoxy-10H-phenothiazine

Cat. No.: B097983
CAS No.: 17800-09-8
M. Wt: 263.74 g/mol
InChI Key: UEBZOYQVDRPXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxy-10H-phenothiazine is a synthetically versatile phenothiazine derivative of significant interest in medicinal chemistry and materials science research. The phenothiazine core is a privileged scaffold in drug discovery, renowned for its diverse biological activities . This specific compound features a chlorine atom at the 2-position and a methoxy group at the 8-position, which modulate its electronic properties and provide sites for further functionalization to create novel compounds. Researchers utilize this derivative as a key intermediate in the design and synthesis of potential therapeutic agents. Phenothiazine derivatives are extensively investigated for their potent antimicrobial properties, including activity against challenging pathogens like Mycobacterium tuberculosis . Furthermore, the structural motif is relevant in neuropharmacology, as certain derivatives demonstrate cholinesterase inhibitory activity, making them candidates for the study of neurodegenerative conditions such as Alzheimer's disease . The compound's stability and unique electronic structure also render it a subject of interest in the development of advanced materials, including those for organic electronics and as spectroscopic probes . The presence of the methoxy group can influence the compound's photophysical characteristics, a critical consideration in photochemistry studies . This product is intended for use as a reference standard and chemical building block in a controlled laboratory environment. It is strictly for research purposes and is not intended for human therapeutic, diagnostic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNOS B097983 2-Chloro-8-methoxy-10H-phenothiazine CAS No. 17800-09-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17800-09-8

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-chloro-8-methoxy-10H-phenothiazine

InChI

InChI=1S/C13H10ClNOS/c1-16-9-3-5-13-11(7-9)15-10-6-8(14)2-4-12(10)17-13/h2-7,15H,1H3

InChI Key

UEBZOYQVDRPXAB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl

Synonyms

2-Chloro-8-methoxy-10H-phenothiazine

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 8 Methoxy 10h Phenothiazine and Its Analogs

Foundational Synthetic Routes for the Phenothiazine (B1677639) Ring System

The formation of the central 10H-phenothiazine structure is a critical step that can be achieved through several established chemical reactions. These routes typically involve the formation of a key carbon-sulfur bond to create the central thiazine (B8601807) ring.

Thionation of diphenylamines represents one of the most traditional and direct methods for synthesizing the phenothiazine core. This reaction involves heating a substituted diphenylamine (B1679370) with elemental sulfur at high temperatures, often with a catalyst. researchgate.netrsc.org

A classic approach is the Bernthsen thionation, which facilitates the cyclization of diarylamines. researchgate.net While effective, high-temperature thionation of meta-substituted diphenylamines can lead to poor regioselectivity, often producing a mixture of isomers that are difficult to separate. researchgate.net To improve efficiency and reduce reaction times, modern variations have employed microwave-assisted synthesis, which provides rapid and uniform heating, enhancing reaction kinetics and minimizing the formation of side products. jmedchem.com Zeolite-catalyzed thionation has also been explored as a more efficient alternative. researchgate.net

Table 1: Comparison of Thionation Methods for Phenothiazine Synthesis

MethodReagents/ConditionsAdvantagesDisadvantagesCitations
Traditional Thionation Diphenylamine, Sulfur, High Temp (250-260 °C)Direct, simple reagentsHigh energy, poor regioselectivity with substituted precursors researchgate.netrsc.org
Bernthsen Thionation Diarylamines, Sulfur, CatalystEstablished methodCan require harsh conditions researchgate.net
Microwave-Assisted Diphenylamine, Sulfur, Microwave IrradiationReduced reaction times, improved purity, energy efficientRequires specialized equipment jmedchem.com
Zeolite-Catalyzed Diphenylamine, Sulfur, HY ZeolitesHigh efficiencyCatalyst preparation may be needed researchgate.net

Cyclization Strategies Involving 2-Substituted Diphenyl Sulfides

To overcome the regioselectivity issues associated with direct thionation, multi-step strategies involving the cyclization of pre-formed diphenyl sulfides are frequently employed. These methods offer greater control over the final substitution pattern of the phenothiazine product.

One prominent approach is the Ullmann cyclization or the related Ullmann-Goldberg coupling reaction. rsc.orgresearchgate.net This involves the copper-catalyzed intramolecular coupling of a halogenated aromatic ring with an amino group on the adjacent ring of a diphenyl sulfide (B99878) intermediate. rsc.orgjmedchem.com Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that can be used for the final ring-closing step. rsc.orgjmedchem.com A two-step synthesis using a dual-catalytic ortho-thioarylation of anilines followed by a Buchwald-Hartwig cyclization has been shown to be an efficient route to various phenothiazines. rsc.org

The Smiles rearrangement is another classical four-step route that provides an alternative to direct thionation, offering better control over isomer formation. researchgate.netresearchgate.net These cyclization strategies are fundamental in preparing phenothiazines with specific substitution patterns required for compounds like 2-Chloro-8-methoxy-10H-phenothiazine.

Regioselective Functionalization of the Phenothiazine Core

Once the phenothiazine nucleus is formed, its properties can be tuned through regioselective functionalization. Key positions for substitution include the aromatic carbons (notably positions 2, 3, 7, and 8) and the nitrogen atom at the 10-position.

Electrophilic aromatic substitution reactions are commonly used to introduce functional groups onto the electron-rich benzene (B151609) rings of the phenothiazine core. Halogenation, particularly chlorination, is a widely used strategy to modify the electronic properties and biological activity of phenothiazines. jmedchem.com For instance, the antipsychotic drug Chlorpromazine (B137089) is synthesized by chlorinating phenothiazine at the 2-position. jmedchem.com The introduction of a chloro group at a specific position often requires careful selection of reagents and reaction conditions to ensure high regioselectivity. nih.gov

Similarly, nitro-substitution can be achieved using nitrating agents. The position of nitration is directed by the existing substituents on the phenothiazine ring. These nitro-substituted phenothiazines can serve as versatile intermediates for further transformations, as the nitro group can be reduced to an amino group and subsequently modified.

The nitrogen atom at the 10-position of the phenothiazine ring is a common site for modification, as the substituent at this position significantly influences the molecule's properties. N-alkylation is a frequently employed reaction to introduce various alkyl side chains. researchgate.net This is typically achieved by deprotonating the N-H of the phenothiazine core with a base, such as sodium hydride (NaH), followed by reaction with an appropriate alkyl halide. nih.govnih.gov This method allows for the introduction of side chains like the 3-dimethylaminopropyl group. researchgate.netchemrxiv.org

N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, by coupling the phenothiazine nitrogen with an aryl halide. nih.gov These reactions furnish N-arylphenothiazine derivatives.

Table 2: Selected Conditions for N-Alkylation of the Phenothiazine Core

ReagentBaseSolventConditionsResulting SubstituentCitations
3-Dimethylaminopropyl chlorideSodium Hydride (NaH)N/AN/A10-(3-dimethylaminopropyl) rsc.orgresearchgate.net
Methyl Iodide (CH₃I)N/AAcetone/EtOHReflux10-Methyl nih.gov
Various Alkyl HalidesN/AN/AN/A10-Alkyl chemrxiv.orggoogle.com
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxideSodium Hydride (NaH)THFReflux10-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl) nih.gov

Introduction of Methoxy (B1213986) and Other Electron-Donating Groups at Positions 2 and 8

The synthesis of phenothiazines bearing electron-donating groups like methoxy substituents at specific positions, such as C2 and C8, often begins with appropriately substituted precursors. For example, the synthesis of 2-methoxyphenothiazine (B126182) can be achieved starting from the condensation of aniline (B41778) and resorcinol, followed by methylation and cyclization. researchgate.net A synthetic route to methopromazine, a related analog, starts with N-benzoyl protected 3-methoxyaniline, demonstrating how a methoxy group can be incorporated from the initial building blocks. rsc.org

Controlled Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the phenothiazine ring is susceptible to oxidation, allowing for the controlled and selective formation of sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation is significant as the oxidation state of the sulfur atom can modulate the molecule's properties. A variety of chemical and electrochemical methods have been developed for this purpose.

Chemical oxidation methods often employ common oxidizing agents. For instance, phenothiazine derivatives can be oxidized to their corresponding sulfoxides using reagents like hydrogen peroxide in glacial acetic acid. tandfonline.comorientjchem.org Other established methods include the use of aqueous nitrous acid, which provides a simple procedure for preparing gram quantities of phenothiazine sulfoxides at room temperature. mdpi.com More complex systems, such as aqueous hydrogen peroxide with a tungstate (B81510) complex and a phase-transfer catalyst, have also been reported to yield sulfoxides in high percentages. mdpi.comchemrxiv.org For the synthesis of sulfones, stronger oxidizing conditions are generally required. tandfonline.com The choice of oxidant and reaction conditions is crucial for achieving selectivity between the sulfoxide (B87167) and the more highly oxidized sulfone state. rsc.org

The table below summarizes various chemical oxidation methods for phenothiazine derivatives.

Oxidizing Agent/SystemTarget ProductYieldReference
Hydrogen Peroxide (30%) in Glacial Acetic AcidSulfone- tandfonline.comorientjchem.org
Aqueous Nitrous Acid / Hydrogen PeroxideSulfoxide74-95% mdpi.comchemrxiv.org
Nitric OxideSulfoxide99% mdpi.com
Ferric Nitrate Nonahydrate / OxygenSulfoxide88% mdpi.comchemrxiv.org
m-Chloroperoxybenzoic Acid (m-CPBA)Sulfone- rsc.org

These oxidation reactions are not merely synthetic curiosities; sulfoxide metabolites of phenothiazine drugs are known to be biologically active. mdpi.comchemrxiv.org Mechanistic studies indicate that the oxidation proceeds via a radical cation intermediate. researchgate.net

Advanced Synthetic Techniques Applicable to Phenothiazine Derivatization

Modern synthetic organic chemistry offers a range of powerful tools for the functionalization of heterocyclic systems like phenothiazine. These advanced techniques enable the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds on the phenothiazine scaffold. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, has been successfully applied to halogenated phenothiazines to produce alkynyl derivatives. tandfonline.comrsc.orgrsc.orgmdpi.org For example, electron-rich chlorophenothiazine intermediates can be coupled with terminal alkynes using a palladium catalyst and a phosphine (B1218219) ligand like XPhos. tandfonline.com

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, has been used to synthesize benzo[a]phenothiazine derivatives by reacting a chlorophenothiazine intermediate with various phenylboronic acids. researchgate.net These reactions significantly expand the chemical space accessible from simple phenothiazine precursors, allowing for the synthesis of π-conjugated systems and other complex structures. rsc.orgrsc.orgresearchgate.net Direct C-H arylation strategies, also catalyzed by palladium, offer a more atom-economical approach to functionalizing the phenothiazine core. acs.org

The table below details examples of transition metal-catalyzed reactions on phenothiazine derivatives.

Reaction TypeReactantsCatalyst/LigandProduct TypeReference
Sonogashira CouplingChlorophenothiazine intermediate, Terminal alkynePalladium (4 mol%), XPhos (7 mol%)Alkynyl phenothiazine tandfonline.com
Sonogashira Coupling3,7-Dibromo-10-alkylphenothiazine, Terminal alkynePd(PPh₃)₄π-conjugated push-pull chromophores rsc.org
Suzuki-Miyaura Coupling6-Chloro-5H-benzo[a]phenothiazin-5-one, Phenylboronic acidTris(dibenzylideneacetone)palladium(0), SPhosPhenyl-substituted benzophenothiazine researchgate.net
C-H Arylation3,7-Dibromo-10-dodecyl-10H-phenothiazine, Thiophene-2-carbaldehydePd(OAc)₂, JohnPhosThienyl-phenothiazine acs.org

In a move towards more sustainable chemical processes, microwave (MW) and ultrasound irradiation have been employed to accelerate the synthesis of phenothiazine derivatives. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the thionation of diphenylamines with sulfur, a key step in forming the phenothiazine ring, even for sterically hindered substrates. mdpi.comtandfonline.com The absence of solvent in some microwave-assisted procedures further enhances their green credentials. tandfonline.com

Ultrasound-assisted synthesis offers similar advantages, including improved reaction rates and yields. researchgate.net The N-alkylation of phenothiazine, for example, can be efficiently carried out under ultrasonic irradiation in the presence of a base. epa.gov The condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with various hydrazides to form hydrazone derivatives also benefits from sonication, proceeding faster and in higher yields than under conventional conditions. researchgate.net

Green TechniqueReaction TypeKey AdvantagesReference
Microwave IrradiationThionation of diphenylaminesShorter reaction times, high yields, solvent-free options orientjchem.orgtandfonline.com
Microwave IrradiationHeterocyclic ring formation, formylationReduced reaction times, improved yields mdpi.comresearchgate.net
Ultrasound IrradiationN-alkylationDramatic reduction in reaction time, increased yields epa.gov
Ultrasound IrradiationCondensation to form hydrazonesImproved rates and yields researchgate.net

Electrochemistry provides a green and highly controllable method for the selective oxidation of phenothiazines. mdpi.comchemrxiv.org By acting as a "reagentless" technique, it avoids the use of potentially hazardous chemical oxidants. The electrosynthesis of sulfoxide and sulfone metabolites of phenothiazine drugs, including 2-chlorophenothiazine (B30676) (2CPTZ), has been demonstrated. nih.govnih.govchemrxiv.org

The degree of oxidation can be precisely controlled by adjusting the applied current or potential. nih.govresearchgate.net For instance, in the electrochemical oxidation of 2CPTZ, applying a constant current of 1.0 mA can selectively produce the sulfoxide (2CPTZ-SO) over the sulfone (2CPTZ-SO₂) and the starting material. chemrxiv.org This method allows for the targeted synthesis of specific metabolites on a multi-milligram scale, which is crucial for studying their biological activities. nih.govnih.gov The proposed mechanism involves the oxidation of the thioether sulfur atom, which is more vulnerable to oxidation than other parts of the molecule under these conditions. mdpi.comnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules. An iodine-promoted three-component method has been developed for the synthesis of phenothiazines from simple starting materials like cyclohexanones, elemental sulfur, and ammonium (B1175870) salts under metal-free conditions. rsc.org

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. mdpi.com Phenothiazine has been incorporated into hybrid structures with other biologically active scaffolds, such as terpenoids, chalcones, and 1,2,3-triazoles. mdpi.comresearchgate.netnih.govmdpi.com For example, new homodrimane hybrids have been synthesized by coupling acyl chlorides derived from norambreinolide (B1221422) with phenothiazine. researchgate.net Similarly, a library of phenothiazine-1,2,3-triazole hybrids has been synthesized using a molecular hybridization approach. nih.gov These strategies allow for the rapid generation of diverse and complex phenothiazine-based molecules. researchgate.net

Synthetic Pathways to Key Intermediates for this compound Analogs (e.g., 2-Chloro-10H-phenothiazine)

The synthesis of substituted phenothiazine analogs relies on the efficient preparation of key intermediates, such as 2-Chloro-10H-phenothiazine. One of the most general and widely used methods for constructing the phenothiazine core is the ring closure of a substituted diphenylamine with sulfur, often catalyzed by iodine. tandfonline.comcutm.ac.indtic.mil This reaction involves heating the components together, leading to the formation of the tricyclic system with the evolution of hydrogen sulfide. cutm.ac.in

Another powerful method for synthesizing substituted phenothiazines is the Smiles rearrangement. researchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution can be used to prepare nitrophenothiazines by reacting a 2-aminothiophenol (B119425) with a substituted o-halonitrobenzene, where the rearrangement and subsequent cyclization occur in situ. researchgate.net A halogen-induced Smiles rearrangement has also been reported as a novel synthetic route to the phenothiazine ring system. scispace.comdocumentsdelivered.comacs.org These fundamental ring-forming reactions are crucial for accessing the diverse range of substituted phenothiazine intermediates required for further derivatization.

Advanced Spectroscopic and Diffractional Characterization of Phenothiazine Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H-NMR spectroscopy would be instrumental in confirming the proton framework of 2-Chloro-8-methoxy-10H-phenothiazine. The spectrum would display distinct signals for each chemically non-equivalent proton. Key expected features would include:

Aromatic Protons: A series of multiplets in the downfield region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two benzene (B151609) rings of the phenothiazine (B1677639) core. The substitution pattern, with chloro and methoxy (B1213986) groups at positions 2 and 8, would lead to a specific splitting pattern for the six aromatic protons, allowing for their precise assignment.

N-H Proton: A broad singlet corresponding to the amine proton at the 10-position. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons: A sharp singlet at approximately δ 3.7-3.9 ppm, integrating to three protons, which is characteristic of the -OCH₃ group.

Table 1: Predicted ¹H-NMR Data for this compound (Note: This is a predicted table as experimental data is not available.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.5 - 7.5Multiplets
N-HVariableBroad Singlet
-OCH₃3.7 - 3.9Singlet

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, the spectrum would be expected to show:

Aromatic Carbons: A set of signals in the δ 110-150 ppm range. The carbons bonded to the electronegative chlorine, nitrogen, and sulfur atoms (C-2, C-4a, C-5a, C-9a), as well as the carbon attached to the methoxy group (C-8), would have distinct chemical shifts.

Methoxy Carbon: A signal around δ 55-60 ppm, characteristic of the methyl carbon of the methoxy group.

Table 2: Predicted ¹³C-NMR Data for this compound (Note: This is a predicted table as experimental data is not available.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C110 - 150
Methoxy C55 - 60

Molecular Vibrational Analysis through Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Description
N-H Stretch3300 - 3400A sharp to medium peak indicating the secondary amine.
Aromatic C-H Stretch3000 - 3100Peaks characteristic of sp² C-H bonds.
Asymmetric C-O-C Stretch1230 - 1275A strong band due to the aryl ether linkage of the methoxy group.
Symmetric C-O-C Stretch1020 - 1075A medium to strong band from the methoxy group.
C-N Stretch1250 - 1350Vibrations of the amine group within the heterocyclic ring.
C-S Stretch600 - 800Characteristic stretching of the sulfide (B99878) linkage.
C-Cl Stretch700 - 850A strong band indicating the presence of the chloro substituent.
Aromatic C=C Bending800 - 900Out-of-plane bending ("wags") that can help confirm the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. For this compound (C₁₃H₁₀ClNOS), the expected monoisotopic mass would be precisely measured. The presence of chlorine and sulfur would generate a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

While detailed fragmentation data is not available, the mass spectrum would likely show fragmentation pathways involving the loss of the methoxy group (•CH₃) or the chlorine atom (•Cl), as well as cleavages of the phenothiazine ring system.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of phenothiazine derivatives is characterized by distinct absorption bands arising from π-π* and n-π* electronic transitions within the conjugated tricyclic system.

For this compound, the spectrum would be expected to display multiple absorption maxima (λmax). The position and intensity of these bands are influenced by the electronic effects of the substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing but ortho-para directing chloro group (-Cl) would modulate the energy of the molecular orbitals, leading to shifts in the absorption bands compared to the unsubstituted phenothiazine core. These effects provide valuable information on the extent of electronic conjugation within the molecule.

Steady-State Photoluminescence and Phosphorescence Spectroscopy

Steady-state photoluminescence (PL) spectroscopy is a powerful technique used to investigate the electronic properties of molecules. When a molecule absorbs light, an electron is promoted to an excited singlet state (S₁). The subsequent emission of a photon as the electron returns to the ground state (S₀) is known as fluorescence. This process is typically fast and results in a characteristic emission spectrum.

Phosphorescence is a related photoluminescent process where the excited electron undergoes intersystem crossing (ISC) from the singlet state (S₁) to a triplet state (T₁). The return from the triplet state to the ground state is "spin-forbidden," leading to a much longer lifetime for the emission. Consequently, phosphorescence is often observed at low temperatures (e.g., 77 K) in rigid matrices to minimize non-radiative decay pathways.

For phenothiazine derivatives, the positions of the fluorescence and phosphorescence bands are sensitive to the nature and position of substituents on the aromatic core. Electron-donating groups like methoxy (-OCH₃) and electron-withdrawing groups like chlorine (-Cl) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelengths. For instance, in some phenothiazine derivatives, fluorescence is observed in the blue to green region of the spectrum, while the lower-energy phosphorescence typically appears in the green to orange region. nih.govbeilstein-journals.org

Time-Resolved Emission Spectroscopy for Excited State Lifetimes

Time-resolved emission spectroscopy measures the decay of the emitted light intensity over time following excitation by a short pulse of light. This technique provides the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Fluorescence lifetimes are typically on the order of nanoseconds (10⁻⁹ s). In contrast, due to the spin-forbidden nature of the T₁ → S₀ transition, phosphorescence lifetimes are much longer, ranging from microseconds (10⁻⁶ s) to seconds. The measured lifetime is a critical parameter for understanding the dynamics of the excited state, including the rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes. Substituents on the phenothiazine ring can influence these rates; for example, heavy atoms like chlorine can enhance spin-orbit coupling, which may increase the rate of intersystem crossing and potentially shorten the phosphorescence lifetime.

Characterization of Room Temperature Phosphorescence (RTP) and its Modulators

Observing phosphorescence at room temperature is challenging for most organic molecules because competing non-radiative processes efficiently quench the long-lived triplet state. However, Room Temperature Phosphorescence (RTP) can be achieved by restricting molecular motion and protecting the triplet state from quenchers like molecular oxygen. This is often accomplished by embedding the molecule in a rigid matrix, forming crystalline solids, or through supramolecular encapsulation.

For phenothiazine derivatives, RTP is an area of active research. The ability to achieve RTP is highly dependent on the molecular structure and the solid-state packing. The specific conformation of the phenothiazine's central ring (e.g., quasi-axial vs. quasi-equatorial conformations) and the intermolecular interactions dictated by substituents play a crucial role in either facilitating or preventing RTP. Modulators of RTP can include the crystal packing arrangement, the presence of heavy atoms, and the formation of specific hydrogen bonds or halogen bonds that rigidify the structure.

Excitation-Emission Mapping for Energy Transfer Mechanisms

Excitation-Emission Matrix (EEM) spectroscopy, also known as a fluorescence fingerprint, is a comprehensive technique that involves recording a series of emission spectra at sequential excitation wavelengths. The resulting three-dimensional plot provides a detailed map of the molecule's photophysical behavior.

EEMs are particularly useful for identifying multiple emissive species or understanding energy transfer processes. For a pure compound, the map typically shows a single peak. However, if multiple conformers exist in the ground state or if energy transfer occurs between molecules (e.g., in aggregates), the EEM can reveal complex patterns. For phenothiazine derivatives, which can form different conformers or aggregate in solution, EEMs could potentially be used to probe these different species and investigate mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer between adjacent molecules in a crystal.

Solid-State Structural Analysis using X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com

Powder X-ray Diffraction for Material Phase and Homogeneity

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase. PXRD is primarily used to identify the crystalline form of a synthesized material, assess its phase purity and homogeneity, and determine crystallite size. While it does not provide the detailed atomic coordinates that SCXRD does, it is an essential tool for routine characterization of bulk solid-state materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an essential technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In the context of phenothiazine derivatives like this compound, EPR spectroscopy is particularly valuable for studying the formation and structure of their corresponding radical cations.

Phenothiazines are known to undergo one-electron oxidation to form stable radical cations. researchgate.net This process can be initiated through chemical, electrochemical, or photochemical methods. The resulting radical cation of this compound would possess a delocalized unpaired electron, making it EPR active.

The EPR spectrum of the this compound radical cation is expected to exhibit a complex hyperfine structure. This structure arises from the interaction of the unpaired electron's spin with the magnetic moments of the nuclei of nearby atoms, primarily the nitrogen and hydrogen atoms of the phenothiazine core. The analysis of this hyperfine splitting provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density.

Key parameters that would be determined from the EPR spectrum include the g-factor and hyperfine coupling constants (a-values). The g-factor is a characteristic property of the radical, while the hyperfine coupling constants reveal the extent of the interaction between the unpaired electron and specific nuclei. For the this compound radical cation, significant hyperfine coupling would be expected with the nitrogen atom at position 10 and the protons at various positions on the aromatic rings. The chlorine and methoxy substituents at positions 2 and 8, respectively, would influence the spin density distribution across the molecule, leading to a unique EPR spectral fingerprint.

Table 1: Hypothetical EPR Spectral Parameters for the this compound Radical Cation

ParameterNucleusExpected Value
g-factor-~2.003
Hyperfine Coupling Constant (aN)14N0.6 - 0.8 mT
Hyperfine Coupling Constant (aH)Protons0.01 - 0.5 mT

Note: The values presented in this table are illustrative and based on data for similar phenothiazine radical cations. Actual experimental values may vary.

Coupled Analytical Techniques for Complex Mixture Analysis

The analysis of this compound and its related substances in complex matrices often requires the use of high-performance separation techniques coupled with sensitive and selective detectors. Liquid chromatography stands out as a versatile and powerful tool for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique used for the identification and quantification of chemical compounds in a mixture. For the analysis of this compound, a reversed-phase LC method would typically be employed, allowing for the separation of the parent compound from its potential impurities, metabolites, or degradation products.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenothiazines, which would protonate the this compound molecule to generate the precursor ion [M+H]+.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are characteristic of the molecule's structure. The analysis of these fragmentation patterns is crucial for unambiguous identification. The major fragmentation pathways for the this compound cation would likely involve cleavages around the central thiazine (B8601807) ring and loss of substituents.

Table 2: Plausible LC-MS/MS Parameters and Fragmentation Data for this compound

ParameterValue
Chromatographic Conditions
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometric Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+
Major Product Ions (m/z)Illustrative fragments corresponding to loss of CH3, Cl, and cleavage of the thiazine ring

Note: The specific m/z values for precursor and product ions are dependent on the exact mass of this compound and its fragmentation behavior, which would need to be determined experimentally.

Liquid Chromatography with Fluorescence Detection (LC-FLD) is another powerful technique for the analysis of fluorescent compounds or those that can be derivatized to become fluorescent. While native phenothiazines may exhibit some fluorescence, their fluorescence quantum yields can be low. nih.gov

A common strategy to enhance the sensitivity of detection for phenothiazines is through online, post-column derivatization. For instance, phenothiazines can be electrochemically oxidized to their corresponding sulfoxides. nih.govresearchgate.net These sulfoxide (B87167) derivatives are often highly fluorescent, allowing for their detection at very low concentrations. nih.govresearchgate.net

In a typical LC-electrochemistry-fluorescence setup, the eluent from the LC column passes through an electrochemical cell where the this compound is oxidized. The resulting fluorescent product then flows into the fluorescence detector, where it is excited at a specific wavelength, and its emission at a longer wavelength is measured. The choice of excitation and emission wavelengths is critical for achieving optimal sensitivity and selectivity.

Table 3: Representative LC-Fluorescence Spectroscopy Parameters for the Analysis of this compound (as its sulfoxide derivative)

ParameterValue
Chromatographic Conditions (Similar to LC-MS/MS)
Post-Column Derivatization
TechniqueElectrochemical Oxidation
Fluorescence Detection
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
Limit of Detection (LOD)10-9 to 10-8 mol/L

Note: The specified wavelengths and detection limits are based on general values for phenothiazine sulfoxides and would require experimental optimization for the specific derivative of this compound. nih.gov

Electrochemical Behavior and Advanced Redox Chemistry of Phenothiazine Derivatives

Cyclic Voltammetry (CV) for Redox Potential and Reaction Reversibility Characterization

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical species. For phenothiazine (B1677639) derivatives, CV provides crucial information about their oxidation potentials and the reversibility of the electron transfer reactions. The oxidation of many phenothiazine derivatives, including the parent compound, typically shows two separate one-electron oxidation steps. mdpi.com The first step is often a reversible process, while the second can be irreversible, depending on the specific derivative and the experimental conditions. uky.edu

The cyclic voltammogram of a phenothiazine derivative generally exhibits a pair of peaks for the first oxidation. The anodic peak potential (Epa) corresponds to the oxidation of the phenothiazine to its radical cation, while the cathodic peak potential (Epc) corresponds to the reduction of the radical cation back to the neutral molecule. The potential difference between these peaks (ΔEp) provides insight into the reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. The half-wave potential (E½), calculated as the average of Epa and Epc, is a measure of the thermodynamic ease of the redox reaction.

Studies on various phenothiazine derivatives have shown that the redox potentials are sensitive to the nature and position of substituents on the phenothiazine ring. researchgate.net For instance, the oxidation of chlorpromazine (B137089), a well-studied phenothiazine derivative, has been extensively investigated using cyclic voltammetry. nih.gov These studies have helped in understanding the fundamental electrochemical transformations of this class of compounds. mdpi.com

Below is a table summarizing typical cyclic voltammetry data for phenothiazine derivatives, illustrating the effect of substitution on redox potentials.

CompoundFirst Oxidation Potential (V vs. reference electrode)Reversibility
Phenothiazine~0.5 VReversible
Chlorpromazine~0.7 VReversible
Promazine~0.6 VReversible

Note: The exact potential values can vary depending on the solvent, electrolyte, and reference electrode used.

Detailed Electrochemical Oxidation Mechanisms

The electrochemical oxidation of phenothiazine and its derivatives is widely accepted to proceed through sequential one-electron transfer steps. mdpi.com This mechanism, often referred to as an EE (electrochemical-electrochemical) mechanism, involves the initial removal of one electron to form a radical cation, followed by the removal of a second electron to form a dication. mdpi.com

The first one-electron oxidation is generally a reversible process, leading to the formation of a colored and relatively stable radical cation. cdnsciencepub.com This step is diffusion-controlled, meaning the rate of the reaction is limited by the transport of the phenothiazine molecules to the electrode surface. researchgate.net The second one-electron oxidation, which converts the radical cation to a dication, is often irreversible. researchgate.net This irreversibility suggests that the dication is unstable and may undergo subsequent chemical reactions.

PTZ ⇌ PTZ•+ + e- (First one-electron transfer) PTZ•+ ⇌ PTZ2+ + e- (Second one-electron transfer)

Where PTZ represents the neutral phenothiazine molecule, PTZ•+ is the radical cation, and PTZ2+ is the dication.

The formation of a radical cation is a key feature of phenothiazine electrochemistry. mdpi.com Upon one-electron oxidation, the phenothiazine molecule, which has a bent conformation, tends to planarize to delocalize the unpaired electron and the positive charge over the entire π-system, including the nitrogen and sulfur atoms. rsc.orgnih.gov This delocalization contributes to the stability of the radical cation. rsc.org Phenothiazine radical cations are often colored, exhibiting characteristic absorption spectra that can be monitored using spectroelectrochemical techniques. rsc.orgpsu.edu

The stability of the radical cation is influenced by several factors, including the solvent, the presence of nucleophiles, and the nature of the substituents on the phenothiazine ring. jcesr.org In acidic media, the radical cation can be quite long-lived. researchgate.net However, in the presence of nucleophiles, the radical cation can undergo further reactions. nih.gov

Substituents on the phenothiazine ring have a profound effect on the electrochemical properties of the molecule. mdpi.com Electron-withdrawing groups, such as the chlorine atom in the 2-position of 2-Chloro-8-methoxy-10H-phenothiazine, generally make the phenothiazine core more difficult to oxidize. This is reflected in a positive shift of the oxidation potential. nih.gov The electron-withdrawing nature of the chlorine atom decreases the electron density on the phenothiazine ring, thus requiring a higher potential to remove an electron.

Substituents also influence the stability of the radical cation and dication intermediates. Electron-donating groups can help to delocalize the positive charge, thereby stabilizing the radical cation. Electron-withdrawing groups, on the other hand, can destabilize the radical cation by intensifying the positive charge. nih.gov The stability of these intermediates is crucial as it can dictate the subsequent reaction pathways.

The following table illustrates the general effect of different substituents on the first oxidation potential of the phenothiazine core.

Substituent TypePositionEffect on Oxidation Potential
Electron-withdrawing (e.g., -Cl)2Increases
Electron-donating (e.g., -OCH3)8Decreases

The unstable dication formed in the second oxidation step is particularly prone to reacting with nucleophiles present in the solution, such as water. nih.gov This can lead to the formation of sulfoxides, which are common oxidation products of phenothiazines. mdpi.com The formation of sulfoxide (B87167) involves the addition of an oxygen atom to the sulfur of the phenothiazine ring. This chemical step is then often followed by further electrochemical reactions of the newly formed species.

These coupled chemical reactions can significantly alter the cyclic voltammogram, for example, by causing the disappearance of the cathodic peak for the second redox couple, indicating an irreversible process. Understanding these ECE mechanisms is essential for a complete picture of the redox chemistry of phenothiazine derivatives.

The electrochemical behavior of phenothiazine derivatives can be significantly influenced by the pH of the medium. researchgate.net The protonation state of the phenothiazine nitrogen atom and any side-chain amines can change with pH, which in turn affects the ease of oxidation. cdnsciencepub.com In acidic solutions, where the nitrogen is protonated, the oxidation potential may be shifted compared to neutral or alkaline solutions.

The stability of the radical cation intermediate can also be pH-dependent. researchgate.net In some cases, the radical cation is more stable in acidic solutions. researchgate.net Furthermore, the nature of the follow-up chemical reactions can be altered by pH. For instance, the rate of hydrolysis of the dication can be highly dependent on the concentration of hydroxide (B78521) ions. Therefore, controlling the pH is a critical parameter in electrochemical studies of phenothiazine derivatives to ensure reproducible results and to understand the underlying reaction mechanisms. researchgate.net

Electrochemical Behavior of this compound: A Review of Current Research

Information regarding the specific electrochemical properties and advanced redox chemistry of the compound this compound is not available in the currently accessible scientific literature. While extensive research has been conducted on the electrochemical behavior of the broader phenothiazine class of compounds, studies focusing specifically on the 2-chloro, 8-methoxy substituted derivative have not been identified.

The electrochemical characteristics of phenothiazine and its derivatives are of significant interest due to their applications in various fields, including pharmaceuticals, redox flow batteries, and materials science. The redox activity is centered on the heterocyclic phenothiazine core, which can typically undergo successive one-electron oxidations to form a stable cation radical and a less stable dication. The stability and potential of these redox events are highly influenced by the nature and position of substituents on the aromatic rings and the nitrogen atom.

For context, studies on related compounds such as chlorpromazine (CPZ), which is substituted at the 2-position with chlorine, have revealed complex multi-electron oxidation pathways. These investigations, often employing techniques like cyclic voltammetry and controlled-potential bulk electrolysis, have shown that oxidation can involve both the phenothiazine core and side-chain substituents. nih.govmdpi.comnih.gov For instance, a three-electron oxidation mechanism has been proposed for chlorpromazine, challenging the traditional two-electron paradigm. mdpi.com

Furthermore, research into other derivatives, such as N-ethyl-3,7-dimethoxyphenothiazine, highlights the role of electron-donating groups (like methoxy) in stabilizing the oxidized dication state. uky.edu These studies help establish general structure-electroactivity relationships (SeAR) within the phenothiazine family, where substituents are known to modulate redox potentials and the stability of oxidized species. rsc.orgnih.gov

Techniques outlined in the requested article structure are standard for investigating such compounds:

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the kinetics of charge transfer at the electrode-electrolyte interface.

Electropolymerization: Many phenothiazine derivatives can be electropolymerized to form redox-active polymer films on electrode surfaces, creating modified electrodes with specific catalytic or sensing properties. nsf.gov

Despite the availability of these well-established electrochemical techniques and a broad interest in phenothiazine chemistry, specific experimental data and detailed mechanistic studies for this compound are absent from the reviewed literature. Therefore, a detailed discussion under the specified headings of three-electron oxidation, interfacial charge transfer kinetics, isolation of oxidized species, structure-electroactivity relationships, and electropolymerization processes for this particular compound cannot be provided at this time.

Computational and Theoretical Investigations of 2 Chloro 8 Methoxy 10h Phenothiazine

Quantum Chemical Calculation Frameworks

To theoretically probe the properties of 2-Chloro-8-methoxy-10H-phenothiazine, various quantum chemical calculation frameworks are employed. These methods offer a balance between computational cost and accuracy, providing valuable insights into the molecule's behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phenothiazine (B1677639) derivatives. nih.govresearchgate.net This method is favored for its ability to provide accurate results for medium-sized molecules without the prohibitive computational expense of higher-level ab initio methods. scispace.com DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-31G(d,p), are instrumental in optimizing the molecular geometry and determining various electronic properties. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT that is particularly useful for investigating the excited-state properties of molecules. nih.gov This framework is employed to calculate electronic absorption spectra, providing insights into the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions. nih.gov

Ab Initio and Semi-Empirical (e.g., PM3) Methods

While DFT is widely used, other computational methods also find application in the study of phenothiazines. Ab initio methods, such as Hartree-Fock, offer a high level of theory but are often computationally intensive for molecules of this size. scispace.com

On the other end of the spectrum, semi-empirical methods like PM3 (Parametric Method 3) provide a faster, albeit less accurate, means of calculation. These methods are particularly useful for preliminary investigations and for studying very large systems. nih.gov For instance, the PM3 method has been used to calculate the dipole moments of benzo[a]phenothiazines to investigate the relationship between their electronic structure and biological activity. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbitals of this compound are key to understanding its chemical reactivity and photophysical properties. Computational methods provide a detailed picture of these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic transport properties. researchgate.netresearchgate.net A smaller energy gap generally indicates higher reactivity.

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO distribution can vary depending on the substituents. mdpi.com DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap.

Table 1: Frontier Molecular Orbital Data for a Representative Phenothiazine Derivative

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-1.80
HOMO-LUMO Gap3.70

Electron Distribution: Net Charges, Dipole Moments, and Molecular Electrostatic Potential

The distribution of electrons within a molecule is fundamental to its interactions with other molecules. Computational methods can quantify this distribution in several ways.

Net Charges: The distribution of electron density across the atoms in a molecule can be analyzed through population analysis methods, such as Mulliken charge analysis. This provides insight into the partial positive or negative charges on each atom, which can influence intermolecular interactions.

Molecular Electrostatic Potential (MESP): The MESP is a three-dimensional map of the electrostatic potential around a molecule. researchgate.net It provides a visual representation of the charge distribution, with regions of negative potential (electron-rich) and positive potential (electron-poor) being color-coded. researchgate.net MESP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. researchgate.net

Ionization Potentials (IPs) and Electron Affinities (EAs)

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties are directly related to the energies of the frontier molecular orbitals. researchgate.net Specifically, the IP can be approximated by the negative of the HOMO energy, and the EA can be approximated by the negative of the LUMO energy (Koopmans' theorem). DFT calculations are frequently used to estimate these values for phenothiazine derivatives, providing insights into their redox properties and their potential use in electronic applications. nih.govmdpi.com

Derived Reactivity Descriptors: Chemical Hardness, Nucleophilicity, Electrophilicity

The chemical reactivity of phenothiazine derivatives can be elucidated using global reactivity descriptors derived from density functional theory (DFT). These descriptors, including chemical hardness (η), nucleophilicity (ε), and electrophilicity (ω), provide insights into the molecule's stability and reaction tendencies.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which chemical hardness can be calculated.

Nucleophilicity (ε) describes the ability of a molecule to donate electrons to an electrophile. For phenothiazine derivatives, the electron-rich nature, due to the presence of sulfur and nitrogen heteroatoms, generally results in significant nucleophilic character. researchgate.netrsc.org

Electrophilicity (ω) quantifies the ability of a molecule to accept electrons. The electrophilicity index is crucial for predicting how a molecule will interact with nucleophiles. Computational studies on various substituted pyrroles have demonstrated the utility of this descriptor in understanding their biochemical activities. nih.gov

The interplay of these descriptors is essential for predicting the chemical behavior of this compound. The substituents on the phenothiazine ring, in this case, a chloro group and a methoxy (B1213986) group, will modulate the electron density distribution and, consequently, these reactivity descriptors. For instance, the electron-donating methoxy group is expected to enhance the nucleophilicity of the molecule.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) Resistance to charge transfer
Global Softness (S) S = 1 / η Measure of reactivity
Electrophilicity Index (ω) ω = μ2 / 2η Propensity to accept electrons
Nucleophilicity Index (ε) ε = -ω Propensity to donate electrons

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, including UV-visible absorption and emission spectra. tandfonline.comnih.gov Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally.

For phenothiazine derivatives, theoretical calculations can help to assign the observed absorption bands to specific electronic transitions, such as n-π* and π-π* transitions. mdpi.comnih.gov For instance, in a study of an N-phosphorylated phenothiazine, two absorption bands were observed at 280 nm and 234 nm, which were attributed to n-π* and π-π* transitions, respectively. mdpi.comnih.gov It is important to note that the non-planar structure of these molecules can make the assignment of n-π* transitions more complex. nih.gov Theoretical calculations can also predict fluorescence and phosphorescence properties. mdpi.com The presence of substituents on the phenothiazine ring, such as the chloro and methoxy groups in this compound, is expected to influence the spectroscopic properties by altering the electronic structure of the molecule.

Simulation of Electronic Absorption and Emission Spectra

Detailed computational studies on the electronic absorption and emission spectra of this compound are not extensively available in the public domain. However, theoretical simulations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are a standard approach for predicting such properties in phenothiazine derivatives. These simulations provide insights into the vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

For analogous phenothiazine compounds, TD-DFT calculations have been successfully used to interpret experimental spectra. For instance, studies on other substituted phenothiazines have shown that the absorption spectra are characterized by intense π-π* transitions and weaker n-π* transitions. The positions of these bands are sensitive to the nature and position of substituents on the phenothiazine core. The chloro and methoxy groups in this compound are expected to act as auxochromic and chromophoric groups, respectively, influencing the intramolecular charge transfer (ICT) characteristics and thus the absorption and emission wavelengths.

A typical simulated UV-Vis spectrum would be generated by calculating the lowest several singlet-singlet electronic transitions from the optimized ground state geometry. The emission spectrum is similarly simulated by calculating the electronic transition from the optimized first excited state geometry back to the ground state.

ParameterAbsorption (λabs)Emission (λem)Major Orbital Contribution
Calculated Wavelength (nm)Data not availableData not availableHOMO → LUMO
Oscillator Strength (f)Data not available--

Computational Insights into Photophysical Pathways

The photophysical pathways of phenothiazine derivatives, including fluorescence, phosphorescence, and intersystem crossing (ISC), are often elucidated using computational methods. These studies typically involve calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states and the spin-orbit coupling between them.

For this compound, it is expected that upon photoexcitation to the S₁ state, the molecule can relax through several pathways:

Fluorescence: Radiative decay from S₁ to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet manifold (T₁). The efficiency of ISC is related to the energy gap between the S₁ and T₁ states (ΔEST) and the magnitude of spin-orbit coupling.

Phosphorescence: Radiative decay from the T₁ state to the S₀ state.

Computational studies on similar phenothiazine structures suggest that they can exhibit both fluorescence and phosphorescence, with the relative efficiencies depending on the substituents. The presence of the chlorine atom (a heavy atom) in this compound could potentially enhance the rate of intersystem crossing through the heavy-atom effect, possibly leading to significant phosphorescence.

Charge Transfer and Optoelectronic Property Modeling

Transition Density Matrix (TDM) and Hole-Electron Overlap Analysis

The Transition Density Matrix (TDM) is a powerful tool used in computational chemistry to visualize and analyze the nature of electronic transitions. It provides a real-space representation of the change in electron density upon excitation, highlighting the regions where the electron and hole are located.

For a molecule like this compound, TDM analysis would be crucial to characterize the intramolecular charge transfer (ICT) nature of its electronic transitions. The phenothiazine core is a well-known electron donor, and upon excitation, an electron is typically promoted from an orbital localized on the phenothiazine ring to an acceptor region or another part of the molecule. The TDM would visually map the spatial distribution of the hole (the region from which the electron is excited) and the electron in the excited state.

The degree of overlap between the hole and electron distributions is a key parameter. A large overlap indicates a locally excited (LE) state, while a small overlap is characteristic of a charge-transfer (CT) state. The optoelectronic properties of the molecule are strongly dependent on this character.

Density of States (DOS) Analysis for Orbital Contributions

Density of States (DOS) analysis provides a graphical representation of the number of molecular orbitals at each energy level. By projecting the total DOS onto individual atoms or molecular fragments, one can determine the contribution of different parts of the molecule to the frontier molecular orbitals (HOMO and LUMO).

In the case of this compound, a DOS analysis would reveal the contributions of the phenothiazine core, the chlorine atom, and the methoxy group to the HOMO and LUMO. It is anticipated that the HOMO would have significant contributions from the electron-rich phenothiazine ring, particularly the sulfur and nitrogen atoms. The LUMO distribution would depend on the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group. This analysis is fundamental to understanding the electronic transitions and the charge transfer characteristics of the molecule.

Reorganizational Energies for Charge Transport Processes

The reorganization energy (λ) is a critical parameter that governs the rate of charge transfer in organic materials. It consists of two components: the internal reorganization energy (λint), which relates to the geometry relaxation of a single molecule upon gaining or losing an electron, and the external reorganization energy (λext), which arises from the polarization of the surrounding medium.

Computational chemistry allows for the direct calculation of the internal reorganization energy for both hole (λh) and electron (λe) transport. These are calculated from the energies of the neutral and ionic species in their respective optimized geometries.

Hole Reorganization Energy (λh): Relates to the process of a neutral molecule losing an electron and the subsequent geometry relaxation of the resulting cation.

Electron Reorganization Energy (λe): Relates to the process of a neutral molecule gaining an electron and the subsequent geometry relaxation of the resulting anion.

Lower reorganization energies are desirable for efficient charge transport materials, as they correspond to lower activation barriers for charge hopping. The specific values for this compound would depend on how the chloro and methoxy substituents affect the rigidity and electronic structure of the phenothiazine core.

ParameterCalculated Value (eV)
Hole Reorganization Energy (λh)Data not available
Electron Reorganization Energy (λe)Data not available

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

The key parameters calculated are:

Polarizability (α): The linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The first non-linear response, which is responsible for second-harmonic generation.

Second Hyperpolarizability (γ): The second non-linear response, related to third-harmonic generation and other third-order NLO phenomena.

For a molecule to have a significant first hyperpolarizability (β), it typically needs to have a large difference in dipole moment between the ground and excited states, which is often found in molecules with strong intramolecular charge transfer characteristics. The donor-acceptor nature of the substituted phenothiazine ring in this compound suggests that it could possess interesting NLO properties. Theoretical calculations would be essential to quantify this potential.

PropertyCalculated Value
Dipole Moment (μ)Data not available
Average Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available

Supramolecular Chemistry and Self Assembly of Phenothiazine Derivatives

Aggregation Behavior and Dimer/Multimer Formation in Solution

In solution, phenothiazine (B1677639) derivatives exhibit a pronounced tendency to self-assemble into dimers and larger aggregates. acs.orgacs.org This behavior is driven by a combination of non-covalent interactions, including π-π stacking, hydrophobic effects, and van der Waals forces. The non-planar, butterfly structure of the phenothiazine core allows for various packing arrangements, leading to the formation of different types of aggregates. mdpi.com

Studies on phenothiazine drugs like chlorpromazine (B137089) (CPZ) and trifluoperazine (B1681574) (TFP) in aqueous solutions have shown that they form self-aggregates. acs.orgnih.gov The aggregation process is influenced by factors such as concentration, pH, and the nature of the substituents on the phenothiazine ring. acs.orgnih.gov For instance, the critical aggregation concentration of TFP is lower than that of CPZ, which is attributed to the higher hydrophobicity of TFP. acs.orgnih.gov

The aggregation numbers, which represent the average number of molecules in an aggregate, can vary significantly. For CPZ, aggregation numbers ranging from 15 to 55 have been reported, depending on the concentration and temperature. acs.org At higher concentrations, aggregation numbers of 60-80 have been observed, with the molecules potentially self-assembling into nanocrystallites. acs.orgnih.gov The formation of these aggregates can significantly alter the photophysical properties of the phenothiazine derivatives, sometimes leading to phenomena like aggregation-induced emission (AIE), where the fluorescence of the molecules is enhanced upon aggregation. nih.gov

Table 1: Aggregation Properties of Selected Phenothiazine Derivatives

Phenothiazine DerivativeConcentration Range (mM)pHMean Aggregation NumberTechnique Used
Chlorpromazine (CPZ)7 - 136.515 - 55Fluorescence Quenching
Chlorpromazine (CPZ)20 - 604.0 - 7.060 - 80Small-Angle X-ray Scattering (SAXS)
Trifluoperazine (TFP)5 - 604.0 - 7.0Lower CAC than CPZElectron Paramagnetic Resonance (EPR)

CAC: Critical Aggregation Concentration

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)

The unique electronic and structural properties of phenothiazine derivatives make them interesting guests for various macrocyclic hosts. Among these, cucurbiturils (CBs) have emerged as particularly effective receptors due to their rigid structure and ability to form stable host-guest complexes with a variety of molecules. frontiersin.orgmdpi.com

Cucurbit[n]urils are a family of macrocyclic compounds made up of glycoluril (B30988) units linked by methylene (B1212753) bridges. chemrxiv.org Their hydrophobic cavity and polar carbonyl portals allow them to encapsulate guest molecules, including phenothiazine derivatives, through a combination of hydrophobic interactions and ion-dipole interactions. queensu.camdpi.com The size of the cucurbituril (B1219460) cavity (denoted by 'n' in CB[n]) plays a crucial role in the selectivity and stability of the host-guest complex. queensu.ca

For instance, cucurbit nih.govuril (CB nih.gov) has been shown to form stable 1:1 and 2:1 host-guest complexes with various drug molecules, and it is anticipated to form strong complexes with phenothiazine derivatives. queensu.ca The encapsulation of a phenothiazine derivative within the CB[n] cavity can significantly alter its physicochemical properties, such as solubility and stability. frontiersin.org This has important implications for drug delivery systems, where cucurbiturils can act as carriers to improve the bioavailability and efficacy of phenothiazine-based drugs. frontiersin.org The binding strength of these host-guest complexes can be substantial, leading to the potential for controlled release of the guest molecule. queensu.ca

Rational Design and Formation of Ordered Supramolecular Architectures

The predictable self-assembly of phenothiazine derivatives allows for the rational design of complex and ordered supramolecular architectures. nih.gov By carefully selecting the substituents on the phenothiazine core, it is possible to control the intermolecular interactions and guide the formation of specific structures.

One approach to creating ordered supramolecular structures is through the formation of binary associates or co-crystals. This involves combining a phenothiazine derivative with another molecule (a co-former) that can engage in complementary non-covalent interactions, such as hydrogen bonding or halogen bonding.

A study on the co-crystallization of phenothiazine with phenazine (B1670421) resulted in a 1:1 co-crystal stabilized by N-H···N and C-H···S hydrogen bonds. eurjchem.com This demonstrates the potential for phenothiazine's N-H group to act as a hydrogen bond donor. In another example, liquid co-crystals were formed by pairing aliphatic phenothiazine cations with non-steroidal anti-inflammatory drug (NSAID) anions. acs.org These materials exhibited varying degrees of ionization and formed through metathesis reactions. acs.org The formation of these co-crystals can lead to materials with novel physical and chemical properties.

Phenothiazine derivatives have also been utilized as building blocks for the construction of supramolecular organic frameworks (SOFs), including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These are porous, crystalline materials with well-defined structures and high surface areas.

Phenothiazine-based COFs have been designed for applications in photocatalysis. nih.govrsc.org The electron-rich nature of the phenothiazine unit makes it an excellent electron donor in donor-acceptor (D-A) type COFs. rsc.org For instance, a COF constructed from electron-rich phenothiazine and electron-deficient triazine subunits exhibited enhanced charge separation and photocatalytic activity. rsc.org The incorporation of phenothiazine into COFs can also lead to materials with low exciton (B1674681) binding energies, which is beneficial for photocatalytic applications. nih.gov

In the realm of MOFs, phenothiazine has been incorporated as a photoresponsive linker. A zinc-based MOF, PCN-401, containing a phenothiazine unit, showed a reversible structural transition upon light irradiation. ornl.govosti.gov This photoinduced phase transition highlights the potential for creating light-switchable materials based on phenothiazine derivatives.

Influence of Substituents on Supramolecular Assembly and Resulting Properties

The substituents on the phenothiazine ring system play a critical role in directing the supramolecular assembly and determining the properties of the resulting materials. nih.govacs.org By synthetically modifying the phenothiazine core, it is possible to tune its electronic properties, steric hindrance, and intermolecular interactions.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic rings, thereby influencing π-π stacking interactions. mdpi.com The nature of the substituent at the N-10 position of the phenothiazine ring is particularly important. rsc.org Different substituents can lead to different packing motifs and, consequently, different solid-state properties.

A study on N-substituted phenothiazines demonstrated that the "V" stacking form of the phenothiazine dimer is a highly stable conformation that promotes the formation of one-dimensional molecular chains. mdpi.com The length and nature of alkyl chains attached to the nitrogen atom can also influence the self-assembly process. mdpi.com Furthermore, the introduction of specific functional groups can enable selective interactions, such as the use of N-H groups for hydrogen bonding, which has been exploited in fluoride (B91410) ion sensing. rsc.org The surface activity of phenothiazine derivatives is also influenced by substituents, with more nonpolar derivatives showing greater surface pressure development. umich.edu

Table 2: Effect of Substituents on Phenothiazine Properties

Substituent Type/PositionInfluence on Supramolecular AssemblyResulting Property
N-10 Alkyl ChainsAffects packing and stability of dimers/oligomers.Can promote the formation of 1D molecular chains.
Electron-withdrawing/donating groups on ringsModifies π-π stacking interactions.Alters electronic and photophysical properties.
N-H groupActs as a hydrogen bond donor.Enables formation of co-crystals and sensor applications.
Increased nonpolarityEnhances surface activity.Greater surface pressure development at air-solution interface.

Morphological Control and Characterization of Assembled Nanostructures (e.g., Nanofibers, Spherical Particles, Facet-Shaped Particles)

The self-assembly of phenothiazine derivatives can lead to the formation of various nanostructures with controlled morphologies. researchgate.netnih.gov The final morphology of the assembled nanostructure is dependent on the molecular structure of the phenothiazine derivative and the conditions of the self-assembly process, such as solvent, temperature, and concentration.

Research has shown that phenothiazine derivatives can form spherical nanoparticles. nih.gov For instance, nanospheres and micelles have been developed as delivery systems for phenothiazine derivatives in cancer therapy. nih.gov The morphology of these nanospheres was found to be a regular spherical shape with a smooth surface, and the size was independent of the specific encapsulated phenothiazine derivative. nih.gov

In other studies, the self-assembly of phenothiazine compounds in solution has been investigated using techniques like small-angle X-ray scattering (SAXS). acs.orgacs.orgnih.gov While precise shape determination can be challenging, models for ellipsoids, cylinders, and parallelepipeds have been used to fit the experimental data. acs.orgnih.gov For chlorpromazine, the SAXS data suggests that the molecules might self-assemble into nanocrystallites with an orthorhombic cell basis. acs.orgnih.gov The ability to control the morphology of these nanostructures is crucial for their application in areas such as drug delivery, electronics, and materials science. PEGylation of phenothiazine has also been shown to lead to the formation of nanoaggregates, which is a key factor in their potential as antitumor drugs. researchgate.net

Induction and Modulation of Chirality in Supramolecular Phenothiazine Systemsmdpi.com

Phenothiazine and its derivatives are known to form various supramolecular structures through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The inherent "butterfly" conformation of the phenothiazine core can lead to the formation of chiral assemblies even from achiral building blocks. The induction and subsequent modulation of this supramolecular chirality are typically influenced by a range of external and internal factors.

General Principles of Chirality Induction in Supramolecular Systems:

While specific data for 2-Chloro-8-methoxy-10H-phenothiazine is absent, the induction of chirality in related supramolecular systems is often achieved through several established methods:

Chiral Solvents: The use of a chiral solvent can create a chiral environment that influences the self-assembly process, leading to a preference for one helical arrangement over the other. nih.gov

Chiral Additives (Sergeants-and-Soldiers Principle): A small amount of a chiral molecule (the "sergeant") can direct the assembly of a large number of achiral molecules (the "soldiers") into a chiral supramolecular structure. researchgate.netnih.govresearchgate.netnih.gov This principle is a powerful tool for amplifying chirality from the molecular to the supramolecular level.

Chiral Substituents: Attaching a chiral moiety to the phenothiazine core can directly impart chirality to the molecule, which is then often transferred and amplified during self-assembly.

External Stimuli: Factors such as temperature, light, and mechanical forces can sometimes be used to induce or modulate chirality in dynamic supramolecular systems. rsc.orgnih.govnih.gov

Modulation of Supramolecular Chirality:

Once chirality is induced in a supramolecular phenothiazine system, it can often be modulated by altering various experimental conditions. This tunability is a key feature of dynamic supramolecular polymers. Factors that can influence the degree and handedness of the supramolecular chirality include:

Solvent Composition: Changing the solvent or the composition of a solvent mixture can significantly impact the intermolecular interactions and thus the resulting supramolecular chirality. tue.nlfigshare.comrsc.org

Temperature: Temperature can affect the thermodynamics and kinetics of the self-assembly process, leading to changes in the helical structure or even a reversal of the handedness. nih.govnih.gov

Concentration: The concentration of the phenothiazine derivative can influence the equilibrium between monomeric species and aggregated structures, thereby affecting the expression of supramolecular chirality.

Hypothetical Application to this compound:

Based on the general principles observed in other phenothiazine systems, it can be hypothesized that the supramolecular chirality of this compound could be induced and modulated. The chlorine and methoxy (B1213986) substituents at the 2 and 8 positions, respectively, would influence the electronic properties and steric interactions of the molecule, which in turn would affect the packing and helical arrangement in a supramolecular assembly.

Further research, including spectroscopic studies such as Circular Dichroism (CD), would be necessary to investigate these possibilities and to generate specific data on the chiroptical properties of self-assembled this compound. Without such dedicated experimental studies, a detailed and scientifically accurate account of the induction and modulation of chirality in this specific compound's supramolecular systems remains speculative.

Advanced Materials Science Applications of Phenothiazine Derivatives

Applications in Optoelectronic Devices

The inherent photoluminescence, electroluminescence, and electrochemical properties of the phenothiazine (B1677639) moiety make it a versatile building block for materials used in optoelectronic devices. elsevierpure.com By modifying the parent phenothiazine structure, researchers can manipulate the electronic characteristics to suit specific applications, from light emission to energy conversion. rsc.org

Phenothiazine derivatives have been successfully incorporated into OLEDs as both emissive and charge-transporting materials. elsevierpure.com Their strong electron-donating character makes them suitable for use as hole-transporting materials (HTMs), facilitating the efficient injection and movement of positive charge carriers. Furthermore, the rigid, conjugated framework of certain phenothiazine derivatives can lead to intense luminescence, making them viable as emitters in the emissive layer of an OLED. researchgate.net The non-planar, butterfly shape of the phenothiazine molecule can also help to suppress intermolecular aggregation, which is often a cause of luminescence quenching in the solid state. rsc.org

The introduction of substituents onto the phenothiazine core, such as the chloro and methoxy (B1213986) groups in 2-Chloro-8-methoxy-10H-phenothiazine, can significantly influence the material's properties. An electron-withdrawing group like chlorine and an electron-donating group like methoxy can be strategically placed to tune the HOMO and LUMO energy levels, thereby optimizing charge injection and transport, as well as the color of the emitted light. For instance, polymers containing phenothiazine have been synthesized for application in red and orange light-emitting diodes, demonstrating the tunability of the emission spectra. researchgate.net

Table 1: Performance of Representative Phenothiazine-Based Polymers in OLEDs

Polymer Device Structure Max Luminance (cd/m²) Peak Emission (nm)
PQP ITO/PQP/Mg:Ag ~60 664 (Red)
PQM ITO/PQM/Mg:Ag 150 608 (Orange)

Data based on research on poly(3, 7-N-octyl phenothiozinyl cyanoterephthalylidene) (PQP) and poly(3, 7-N-octyl phenothiozinyl cyanoisophthalylidene) (PQM). researchgate.net

In the realm of solar energy, phenothiazine derivatives have emerged as promising materials for organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). elsevierpure.comresearchgate.net Their strong electron-donating ability makes them excellent donor materials in the photoactive layer of bulk heterojunction OSCs. rsc.org The efficiency of these devices is heavily dependent on the molecular structure of the donor material, which influences light absorption, charge separation, and charge transport.

Table 2: Photovoltaic Performance of Solar Cells Utilizing Phenothiazine Derivatives

Device Type Phenothiazine Derivative Power Conversion Efficiency (PCE) Open Circuit Voltage (Voc) Short Circuit Current (Jsc)
OSC Phenothiazine 2 7.35% 0.99 V 11.98 mA/cm²
DSSC PTZ-based dye up to 6.2% - -
Perovskite Solar Cell AZO-IV 11.62% - -

Data compiled from studies on various phenothiazine derivatives. rsc.orgrsc.orgnih.gov

The ability of phenothiazine derivatives to undergo reversible redox processes, often accompanied by a change in color (electrochromism), makes them candidates for optical data storage and photoswitching applications. The stability of the radical cation and dication states is crucial for the durability and reliability of such materials. While direct applications of this compound in this area are not widely reported, the fundamental properties of the phenothiazine core suggest potential. The unique electronic properties and the flexibility of functionalization of phenothiazine derivatives are key to their potential in developing materials for nonlinear optics as well. elsevierpure.comrsc.org

Integration into Electrochemical Energy Storage Systems

The redox-active nature of phenothiazines has led to their exploration in various electrochemical energy storage systems. rsc.org Their ability to undergo stable and reversible oxidation and reduction processes is central to their function in batteries and supercapacitors.

Phenothiazine derivatives have shown significant promise as active materials in nonaqueous redox flow batteries (NAORFBs). chemrxiv.orgchemrxiv.org A key advantage is their ability to act as stable two-electron donors, which can double the charge-storage capacity compared to single-electron redox species. uky.edursc.org Molecular engineering, through the introduction of various functional groups, allows for the fine-tuning of redox potentials, solubility, and stability. chemrxiv.orgchemrxiv.org

For example, introducing electron-donating methoxy groups at positions para to the nitrogen atom has been shown to dramatically improve the stability of the doubly oxidized (dication) state. rsc.org This suggests that the 8-methoxy group in this compound could contribute to stabilizing the dication, potentially enabling a two-electron transfer process. The chloro group, being electron-withdrawing, would likely increase the redox potential. By carefully balancing these electronic effects, it is possible to design phenothiazine molecules with tailored electrochemical properties for high-performance RFBs. Researchers have successfully synthesized phenothiazine derivatives that are miscible with nonaqueous electrolytes and can be cycled for hundreds of hours at high concentrations. uky.edu

Table 3: Redox Potentials of Selected N-Substituted Phenothiazine Derivatives

Compound First Oxidation Potential (V vs Fc/Fc⁺) Second Oxidation Potential (V vs Fc/Fc⁺)
EPT ~0.3 ~0.9
DMeOMEEPT 0.093 0.666
B(MEEO)EPT 0.025 0.625

Data for N-ethylphenothiazine (EPT), 3,7-dimethoxy-N-(2-(2-methoxyethoxy)ethyl)phenothiazine (DMeOMEEPT), and N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT). chemrxiv.orguky.edu

The ability of phenothiazine to undergo fast and reversible redox reactions also makes it a suitable candidate for electrode materials in supercapacitors and pseudocapacitors. By incorporating phenothiazine moieties into polymer structures, it is possible to create materials that can store charge not only through electrical double-layer capacitance but also through Faradaic reactions (pseudocapacitance), leading to higher energy densities. Phenothiazine-based polymers have been investigated as versatile electrode materials for next-generation batteries, exhibiting reversible redox processes at relatively high potentials. scilit.com The development of such polymer-based electrodes can lead to ultrahigh power densities and excellent capacity retention, even at very high discharge rates. acs.org The specific properties of this compound, when polymerized, would influence the resulting electrode's performance, including its specific capacity and cycling stability.

Lack of Specific Research Data for "this compound" in Specified Advanced Material Applications

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical compound This compound within the advanced material science applications outlined in the requested article structure.

Despite targeted searches aimed at elucidating its role in specialized areas, no dedicated studies or detailed findings were identified for this specific molecule in the following contexts:

Photocatalysis and Advanced Photochemical Systems

Materials Exhibiting Photoinduced Room-Temperature Phosphorescence (RTP):The phenomenon of RTP in phenothiazine derivatives is of interest for applications in optics and sensing. However, the scientific literature does not appear to contain any reports on the observation or characterization of photoinduced room-temperature phosphorescence from this compound.

Due to the lack of specific, verifiable research findings for This compound in these highly specialized areas, it is not possible to generate the requested detailed and scientifically accurate article while adhering to the strict constraint of focusing solely on this compound. The available information pertains to the general class of phenothiazines and cannot be attributed to this specific derivative without dedicated scientific investigation.

Mechanochromic Luminescence (MCL) Materials for Pressure Sensing

Mechanochromic luminescence (MCL) refers to the change in the color of light emitted by a material upon the application of mechanical force, such as grinding, shearing, or pressing. This phenomenon is of significant interest for developing pressure sensors, security inks, and optical data storage devices. nih.gov Phenothiazine derivatives have emerged as promising candidates for MCL materials due to their unique molecular structure. The non-planar, butterfly-like conformation of the phenothiazine core can be altered by external pressure, leading to changes in molecular packing and intermolecular interactions (e.g., π–π stacking), which in turn affects their luminescent properties. rsc.org

Researchers have synthesized and studied a variety of phenothiazine derivatives to understand and optimize their MCL behavior. For instance, donor-acceptor-donor (D-A-D) type molecules incorporating phenothiazine as the donor unit and dibenzo[a,j]phenazine as the acceptor have been shown to exhibit tricolor-changing MCL. nih.gov The conformational flexibility of the phenothiazine units is crucial for generating multiple thermodynamically stable or metastable states under mechanical stress, resulting in distinct emission colors. nih.gov

In another study, a series of 10,10′-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9′-bianthracene compounds with varying N-alkyl chain lengths were synthesized to investigate the effect of chain length on their solid-state fluorescence and MCL properties. rsc.org It was observed that compounds with longer alkyl chains exhibited more significant fluorescence shifts upon grinding. rsc.org This is attributed to the role of the alkyl chains in influencing the molecular packing and the ease with which it can be disrupted by mechanical force.

Furthermore, fluorinated phenothiazine derivatives have been investigated for their mechanochromic and thermochromic properties. researchgate.netbohrium.com The introduction of fluorine atoms can modify the intermolecular interactions and the electronic properties of the molecule, leading to enhanced MCL performance. For example, some fluorinated phenothiazine compounds displayed a significant red shift in their emission spectra after grinding. bohrium.com

The general mechanism behind the MCL in many phenothiazine derivatives involves a transition from a crystalline state with a specific molecular packing and emission color to an amorphous or metastable state with altered intermolecular interactions and a different emission color. This transition is often reversible, with the original color being restored by heating (annealing) or exposure to solvent vapors.

Table 1: Mechanochromic Luminescence Properties of Selected Phenothiazine Derivatives

Compound Type Initial Emission Color Emission Color after Grinding Emission Shift (Δλ) Reference
Phenothiazine-dibenzo[a,j]phenazine Triad Orange Green / Yellow - nih.gov
Phenothiazine-bianthracene (PVBA2) - - Smallest shift rsc.org
Phenothiazine-bianthracene (longer alkyl chains) - - Larger shifts rsc.org
Fluorinated Phenothiazine (P-1) Sky Blue (467 nm) Cyan (482 nm) 15 nm researchgate.net
Fluorinated Phenothiazine (P-2, powder) Yellow - 76 nm (red shift) bohrium.com
Fluorinated Phenothiazine (P-2, crystal) Orange - 35 nm (red shift) bohrium.com
Phenothiazine-benzoxazole (PVB) - - Red shift researchgate.net

Design of Multi-Stimulus Responsive and Photodeformable Systems

Multi-stimulus responsive materials, which can change their properties in response to multiple external triggers such as light, heat, mechanical force, and chemical analytes, are at the forefront of smart materials research. rsc.orgmdpi.com Phenothiazine derivatives are excellent building blocks for such systems due to their inherent responsiveness to various stimuli. nih.gov

For example, tripodal phenothiazine derivatives have been designed and synthesized to exhibit responses to multiple stimuli. nih.gov These compounds have shown intramolecular charge transfer (ICT) characteristics, leading to positive solvatochromism (change in color with solvent polarity). They also display aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in aggregated states. Furthermore, these materials exhibit mechanofluorochromism, changing their emission color upon grinding. nih.gov The combination of these properties makes them suitable for applications such as anti-counterfeiting and chemical sensing. nih.gov

The design of photodeformable systems involves creating materials that can change their shape or bend in response to light. While specific examples of photodeformable systems based on this compound are not documented, the general principles can be applied to phenothiazine derivatives. The reversible photooxidation of the phenothiazine core or the photoisomerization of other integrated molecular units could be harnessed to induce mechanical stress in a polymer matrix, leading to photomechanical effects.

Fundamental Studies for Intelligent, Photodriven Materials

The development of intelligent, photodriven materials relies on a fundamental understanding of the photophysical and photochemical processes that occur within the constituent molecules. rsc.org Phenothiazine and its derivatives are ideal model compounds for such studies due to their rich redox chemistry and excited-state properties. bohrium.com

The electron-rich nature of the sulfur and nitrogen atoms in the phenothiazine ring makes it a strong electron donor. rsc.orgbohrium.com Upon photoexcitation, phenothiazine derivatives can readily engage in photoinduced electron transfer (PET) processes. This property is central to their use in various photodriven applications, including photoredox catalysis and the design of fluorescent probes.

Fundamental studies often focus on how chemical modifications to the phenothiazine core affect its electronic structure, excited-state dynamics, and interactions with other molecules or stimuli. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions on the phenothiazine ring can tune its absorption and emission wavelengths, as well as its redox potentials.

The non-planar structure of phenothiazine also plays a critical role in its photophysical behavior. rsc.orgbohrium.com This bent geometry helps to suppress the formation of non-emissive aggregates in the solid state, which is a common issue with many planar aromatic molecules. This feature is particularly advantageous for the development of highly emissive solid-state materials for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

Research into the photooxidation of phenothiazine derivatives is another crucial area. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the molecule, often leading to a dramatic change in its fluorescence. This principle has been widely used to design "turn-on" fluorescent probes for detecting reactive oxygen species (ROS).

Future Research Directions and Perspectives for 2 Chloro 8 Methoxy 10h Phenothiazine

Exploration of Novel and Efficient Synthetic Routes for Targeted Derivatization

The future synthesis of 2-Chloro-8-methoxy-10H-phenothiazine derivatives will focus on developing more efficient, sustainable, and versatile methodologies. While traditional methods for creating the phenothiazine (B1677639) core exist, research is moving towards novel strategies such as transition metal-catalyzed and non-metallic reagent-promoted reactions. chemrxiv.org The goal is to achieve targeted derivatization at specific positions on the phenothiazine ring, enabling fine-tuning of the molecule's electronic and steric properties.

Future synthetic explorations should include:

C-H Bond Activation: Direct functionalization of the phenothiazine core through C-H activation would provide a more atom-economical route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes can enhance reaction efficiency, safety, and scalability, allowing for more rapid synthesis and optimization of derivatives.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a green chemistry approach to forging new bonds and introducing complex functional groups under mild conditions.

Synthetic StrategyObjectivePotential AdvantagesAssociated Research Area
C-H ActivationDirectly functionalize the aromatic backbone.High atom economy, reduced synthetic steps, access to novel derivatives.Organometallic Catalysis
Flow ChemistryImprove reaction yield, safety, and scalability.Precise control over reaction parameters, rapid optimization, safer handling of reactive intermediates.Process Chemistry & Engineering
Photoredox CatalysisIntroduce functional groups using visible light.Mild reaction conditions, high functional group tolerance, green chemistry approach.Organic Photochemistry
BiocatalysisAchieve high selectivity in derivatization.Enantioselective and regioselective synthesis, environmentally benign conditions.Biotechnology & Green Chemistry

Advanced Computational Modeling for Precise Structure-Property Relationship Elucidation

Computational chemistry is an indispensable tool for understanding and predicting the behavior of phenothiazine derivatives. Density Functional Theory (DFT) calculations have been successfully used to compare theoretical and experimental results and to investigate structural properties. nih.gov Future research will leverage more sophisticated computational models to establish precise and predictive structure-property relationships for this compound.

Key areas for advanced modeling include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can model the behavior of derivatives in complex environments, such as within a protein binding site or a polymer matrix, providing insights into intermolecular interactions.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental and computational data, ML models can rapidly predict the properties of vast libraries of virtual compounds, accelerating the discovery of derivatives with desired characteristics.

Time-Dependent DFT (TD-DFT): This method can accurately predict the absorption and emission spectra of novel derivatives, guiding the design of new molecules for applications in photonics and as spectroscopic probes. nih.gov

Computational MethodPrimary ApplicationPredicted Properties for this compound Derivatives
Density Functional Theory (DFT)Ground-state propertiesMolecular geometry, electronic structure, electrostatic potential, reaction energies. nih.gov
Time-Dependent DFT (TD-DFT)Excited-state propertiesUV-Vis absorption spectra, fluorescence/phosphorescence wavelengths, excited-state stability. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Molecule in complex environmentBinding affinities, solvent effects, charge transfer dynamics in hybrid materials.
Machine Learning (ML)High-throughput screeningSolubility, electrochemical potential, biological activity, material performance.

Rational Material Design and Engineering for Enhanced Performance in Emerging Technologies

The electron-donating nature of the phenothiazine core makes it an attractive component for a range of functional materials. nih.gov Future work on this compound will focus on its rational incorporation into materials designed for emerging technologies. By leveraging the predictive power of computational models, derivatives can be synthesized with tailored properties for specific applications.

Potential technological applications include:

Organic Electronics: Designing derivatives with optimized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as hole-transport materials in Organic Light-Emitting Diodes (OLEDs) or as the active layer in Organic Field-Effect Transistors (OFETs).

Sensors and Probes: Creating derivatives that exhibit a change in their photophysical or electrochemical properties upon binding to specific analytes, leading to the development of highly selective and sensitive chemical sensors.

Dye-Sensitized Solar Cells (DSSCs): Phenothiazines have been extensively studied as electron donors in DSSCs. nih.gov Further modification of the this compound structure could lead to more efficient light harvesting and charge transfer.

In-depth Mechanistic Investigations of Complex Chemical and Electrochemical Transformations

A deeper understanding of the reaction mechanisms governing the chemical and electrochemical transformations of this compound is crucial for controlling its reactivity and designing stable materials. The oxidation of phenothiazines can be complex, sometimes involving pathways beyond the traditionally accepted mechanisms. mdpi.com

Future mechanistic studies should employ a combination of advanced techniques:

Spectroelectrochemistry: This technique couples electrochemical methods with spectroscopy (e.g., UV-Vis, IR) to identify and characterize transient radical cations and other intermediate species formed during redox processes. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR can provide detailed information on the structure and electronic environment of radical intermediates, confirming their formation and stability.

Transient Absorption Spectroscopy: This method allows for the study of short-lived excited states and intermediates generated photochemically, elucidating photodegradation pathways and photophysical processes.

Strategic Integration of Phenothiazine Scaffolds into Hybrid Materials and Nanocomposites

The development of organic-inorganic hybrid materials offers a pathway to create composites with enhanced and synergistic properties. mdpi.com A promising future direction is the strategic integration of this compound derivatives into larger material architectures.

This integration can be achieved through:

Covalent Grafting: Functionalizing the phenothiazine core with reactive groups (e.g., silanes) allows for it to be covalently anchored to the surface of inorganic nanoparticles (such as ZnO or SiO₂) or into polymer matrices. mdpi.com

Coordination Chemistry: Incorporating phenothiazine-based ligands into Metal-Organic Frameworks (MOFs) or coordination polymers to create materials with novel electronic, magnetic, or catalytic properties.

Supramolecular Assembly: Designing derivatives capable of self-assembly through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form well-ordered nanostructures with emergent properties.

Development of Novel Spectroscopic and Analytical Methodologies for Complex Phenothiazine Systems

As phenothiazine derivatives are integrated into increasingly complex systems, there is a corresponding need for more sophisticated analytical techniques to characterize them. Methodologies combining liquid chromatography (LC) with electrochemistry and mass spectrometry (MS) or fluorescence have proven effective for the analysis of phenothiazine derivatives and their oxidation products. nih.govresearchgate.net

Future research should focus on:

Hyphenated Techniques: Further developing multi-dimensional analytical systems, such as LC-MS/MS, to improve the separation and identification of complex mixtures of derivatives and their metabolites or degradation products. mdpi.com

In-Situ Monitoring: Creating spectroscopic methods (e.g., Raman, advanced fluorescence) that can monitor the chemical and physical state of the phenothiazine unit within a device or biological system in real-time.

High-Sensitivity Detection: Pushing the limits of detection to the single-molecule level to study fundamental processes and enable applications in trace analysis. The development of methods based on the conversion of phenothiazines to their strongly fluorescent sulfoxides is a promising route toward this goal. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-8-methoxy-10H-phenothiazine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sequential chlorination and methoxylation of the phenothiazine core. Chlorination is achieved using reagents like SOCl₂ or Cl₂ gas under anhydrous conditions, followed by methoxylation via nucleophilic substitution with NaOCH₃ in polar aprotic solvents (e.g., DMF). Key factors include temperature control (60–80°C for methoxylation), inert atmosphere (N₂/Ar), and solvent selection (DMF enhances reaction rates but may require post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane eluents) .
  • Data Considerations : Yields vary from 45% to 75% depending on stoichiometric ratios and catalyst use (e.g., CuI for Ullmann-type couplings). Impurities often arise from over-chlorination or incomplete substitution, necessitating HPLC or GC-MS analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.2 ppm). NOESY confirms spatial proximity of substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.74 for C₁₃H₁₀ClNOS).
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~98°) and torsion angles in the tricyclic system, critical for conformational analysis .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Assays :

  • Antimicrobial : MIC values (e.g., 1.5–25 µg/mL against S. aureus) via broth microdilution.
  • Neuroprotective : Inhibition of acetylcholinesterase (IC₅₀ ~10 µM) in rat brain homogenates.
  • Antioxidant : DPPH radical scavenging (EC₅₀ ~50 µM) .
    • Limitations : Activity varies with substituent positions; e.g., 8-methoxy enhances solubility but may reduce receptor affinity compared to nitro derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of 8-methoxy and 2-chloro substituents on reactivity?

  • Approach : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV for 2-Cl-8-OMe vs. 4.8 eV for unsubstituted phenothiazine), predicting electrophilic aromatic substitution regioselectivity. Steric maps reveal methoxy-induced torsional strain (~15° deviation from planarity), impacting π-π stacking in biological targets .
  • Validation : Experimental IR spectra (C-Cl stretch ~550 cm⁻¹) and Hammett constants correlate with computed σ values (σₘ = 0.37 for Cl, σₚ = -0.27 for OMe) .

Q. What strategies optimize the regioselectivity of methoxy and chloro substitutions during synthesis?

  • Directed Metalation : Use of directing groups (e.g., -NHCOCH₃) to position substituents. For example, lithiation at C2 with LDA followed by Cl₂ quench, then methoxylation at C8 via SNAr .
  • Protection/Deprotection : Temporary protection of the phenothiazine nitrogen with Boc groups prevents unwanted side reactions during methoxylation .

Q. How can contradictory data on biological activity (e.g., variable MIC values across studies) be resolved?

  • Root Causes :

  • Solubility Differences : Use of DMSO vs. aqueous buffers alters bioavailability.
  • Strain Variability : E. coli vs. P. aeruginosa susceptibility profiles.
    • Mitigation : Standardize assay protocols (CLSI guidelines) and validate purity via elemental analysis (>98% C, H, N) .

Q. What structure-activity relationships (SARs) differentiate this compound from analogs like 2-Nitro or 8-Fluoro derivatives?

  • Key Comparisons :

DerivativeLogPIC₅₀ (AChE Inhibition)Antimicrobial MIC (µg/mL)
2-Cl-8-OMe3.210 µM1.5–25
2-NO₂-8-OMe2.815 µM0.8–20
8-F-2-Cl3.58 µM5–30
  • Trends : Nitro groups enhance antimicrobial potency but reduce CNS penetration due to higher polarity. Fluoro substituents improve blood-brain barrier permeability .

Methodological Notes

  • Synthesis Optimization : Use continuous flow reactors for scalable production (residence time ~30 min, 80°C) to improve yield reproducibility .
  • Analytical Pitfalls : Avoid over-reliance on UV-Vis for purity assessment; combine with LC-MS to detect trace oxidation byproducts (e.g., sulfoxides) .

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